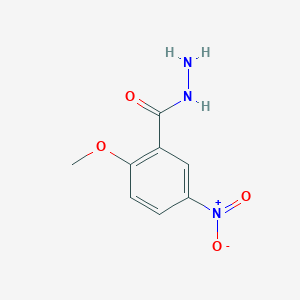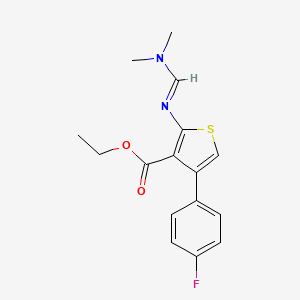
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carboxyl-Protecting Group in Peptide Chemistry
The use of certain groups like 2-(diphenylphosphino)ethyl (DPPE) for carboxyl-protection in amino acids or peptides is a significant area of research. These groups are introduced through esterification and are stable under standard conditions for peptide synthesis. Deprotection is carried out under mild conditions, highlighting the potential utility of similar compounds in peptide synthesis (Chantreux et al., 1984).
Synthesis of Acyl Cyanides
The reaction of compounds similar to (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate with diethyl phosphorocyanidate and triethylamine results in crystalline products. This illustrates the role of such compounds in the novel synthesis of acyl cyanides, which have numerous applications in organic synthesis (Nagra et al., 1985).
Properties in Polymer Science
Well-defined poly(2-(dimethylamino)ethyl methacrylate)-based (co)polymers demonstrate interesting solution properties, which are significantly influenced by molar mass and the quaternization degree of tertiary amino groups. This research underscores the potential of such compounds in designing and understanding polymers with specific solution properties (Ydens et al., 2005).
Synthesis of Pyridothienopyrimidines
Studies on the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, which are structurally related to (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate, have shown promising results. These compounds are used in the synthesis of various pyridothienopyrimidines, indicating their utility in complex organic syntheses (Medvedeva et al., 2010).
Synthesis of Pyran Derivatives
Reactions involving similar compounds lead to the formation of pyran derivatives like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. This highlights their role in the synthesis of specific organic structures that have potential applications in various fields of chemistry (Obydennov et al., 2013).
Transformation into Pyrido[4,3-d]Pyrimidine Derivatives
Compounds like diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, derived from similar structures, can be transformed into various pyrido[4,3-d]pyrimidine derivatives. This demonstrates the versatility of such compounds in organic synthesis, particularly in the production of heterocyclic compounds (Zupančič et al., 2009).
Antimicrobial Activity
Certain derivatives carrying a similar structure exhibit interesting antimicrobial activity against a range of bacteria and fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-4-21-16(20)14-13(11-5-7-12(17)8-6-11)9-22-15(14)18-10-19(2)3/h5-10H,4H2,1-3H3/b18-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKZDYKCWGIEF-VCHYOVAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(4-fluorophenyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

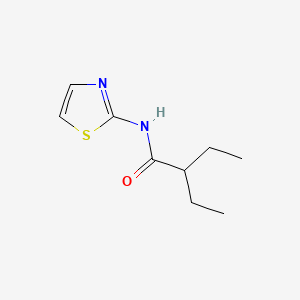
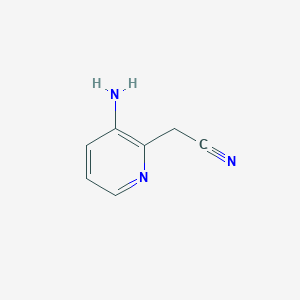
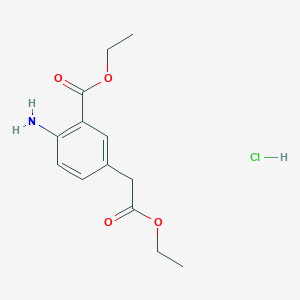
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)
![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)


![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

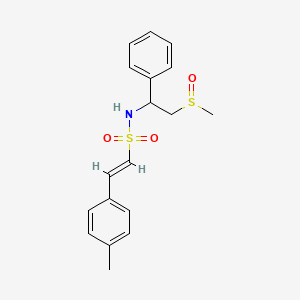
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

